N1-Methylpantoprazol

Übersicht

Beschreibung

N1-Methyl pantoprazole is a derivative of pantoprazole, a well-known proton pump inhibitor used primarily to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease and Zollinger-Ellison syndrome. N1-Methyl pantoprazole shares similar pharmacological properties with pantoprazole but has been modified to include a methyl group at the N1 position, potentially altering its pharmacokinetic and pharmacodynamic profile.

Wissenschaftliche Forschungsanwendungen

N1-Methyl pantoprazole has several scientific research applications:

Chemistry: It is used as a model compound in studies involving proton pump inhibitors and their derivatives.

Biology: Research on its effects on cellular processes and enzyme inhibition.

Medicine: Investigated for its potential use in treating acid-related disorders with possibly improved pharmacokinetic properties compared to pantoprazole.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

Wirkmechanismus

Target of Action

N1-Methyl Pantoprazole, also known as 4CH8A399MM, primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is crucial for the final step in gastric acid production .

Mode of Action

N1-Methyl Pantoprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of pantoprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

The primary biochemical pathway affected by N1-Methyl Pantoprazole is the gastric acid secretion pathway. By inhibiting the (H+, K+)-ATPase enzyme, it disrupts the final step of this pathway, leading to a decrease in gastric acid secretion .

Pharmacokinetics

Upon oral administration, N1-Methyl Pantoprazole is rapidly and well absorbed, exhibiting an absolute bioavailability of 77% . It is mainly distributed to the extracellular fluid with the apparent volume of distribution being 11.0–23.6 L . The compound is primarily metabolized by cytochrome P450 (CYP) 2C19 isozymes .

Result of Action

The primary result of N1-Methyl Pantoprazole’s action is the suppression of gastric acid secretion. This leads to the treatment of conditions such as gastroesophageal reflux disease (GERD), prevention of recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs, and treatment of pathological hypersecretory conditions including Zollinger-Ellison (ZE) Syndrome .

Action Environment

The action of N1-Methyl Pantoprazole is influenced by the acidic environment within the gastric parietal cells. The compound is converted into its active form in this acidic environment before it inhibits the H+/K±ATPase at parietal cells of the stomach .

Biochemische Analyse

Biochemical Properties

By covalently binding to sulfhydryl groups of cysteines on this enzyme, N1-Methyl Pantoprazole inhibits the final step in gastric acid production .

Cellular Effects

N1-Methyl Pantoprazole’s primary cellular effect is the reduction of gastric acid secretion . This impacts various cellular processes, including the regulation of pH in the stomach. The reduction in gastric acid can influence cell signaling pathways, gene expression, and cellular metabolism within the gastric system .

Molecular Mechanism

The molecular mechanism of N1-Methyl Pantoprazole involves irreversible binding to the (H+, K+)-ATPase enzyme, preventing the final step in gastric acid production . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .

Temporal Effects in Laboratory Settings

The effects of N1-Methyl Pantoprazole persist longer than 24 hours due to the irreversible binding to the (H+, K+)-ATPase enzyme . The duration of action depends on the rate of de novo proton-pump regeneration, not the duration of drug circulation in the body .

Dosage Effects in Animal Models

In animal models, the effects of N1-Methyl Pantoprazole have been observed to vary with different dosages . For instance, a dosage of 1 mg/kg administered intravenously to goats resulted in specific pharmacokinetic parameters . The study did not report any threshold effects or toxic effects at high doses .

Metabolic Pathways

N1-Methyl Pantoprazole is metabolized mainly by the cytochrome P450 enzyme CYP2C19 . This metabolic pathway involves the conversion of N1-Methyl Pantoprazole to 4’-demethyl pantoprazole .

Transport and Distribution

N1-Methyl Pantoprazole is well absorbed and undergoes little first-pass metabolism, with an absolute bioavailability of approximately 77% . It distributes mainly in the extracellular fluid .

Subcellular Localization

The subcellular localization of N1-Methyl Pantoprazole is primarily at the secretory surface of gastric parietal cells . Here, it binds to the (H+, K+)-ATPase enzyme, exerting its acid-suppressing effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N1-Methyl pantoprazole typically involves the methylation of pantoprazole. The process begins with the preparation of pantoprazole, which is synthesized through the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This intermediate is then oxidized using m-chloroperoxybenzoic acid to yield pantoprazole .

For the methylation step, pantoprazole is treated with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the methylation at the N1 position .

Industrial Production Methods: Industrial production of N1-Methyl pantoprazole follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions: N1-Methyl pantoprazole undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy groups on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride can be employed.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are used.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

- Pantoprazole

- Omeprazole

- Lansoprazole

- Esomeprazole

- Rabeprazole

Comparison: N1-Methyl pantoprazole is unique due to the presence of the methyl group at the N1 position, which may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Compared to pantoprazole, N1-Methyl pantoprazole might exhibit different potency, duration of action, and side effect profile. Studies have shown that while pantoprazole and lansoprazole have similar potencies, rabeprazole is more potent on a per-milligram basis .

Eigenschaften

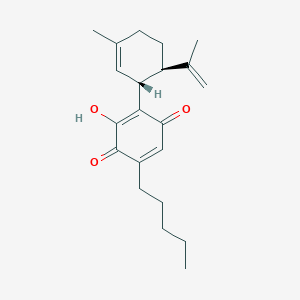

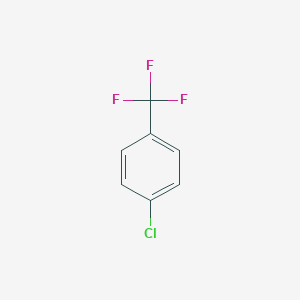

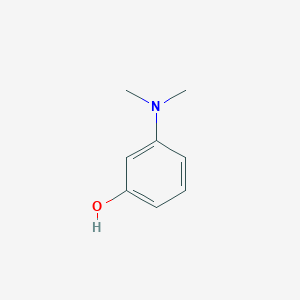

IUPAC Name |

5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O4S/c1-22-13-5-4-10(26-16(18)19)8-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWYXCHABHQOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624742-53-6 | |

| Record name | N1-Methyl pantoprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0624742536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1-METHYL PANTOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CH8A399MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24367.png)

![3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24368.png)

![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide](/img/structure/B24369.png)